Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 4915-97-3
Cat. No.: VC4261196
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4915-97-3 |
|---|---|
| Molecular Formula | C11H11N3O2 |
| Molecular Weight | 217.228 |
| IUPAC Name | ethyl 1-phenyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
| Standard InChI Key | DBGFDOPIMFLRJU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate features a 1,2,3-triazole core substituted at the 1-position with a phenyl group and at the 4-position with an ethyl carboxylate ester. The triazole ring’s aromaticity and dipole moment contribute to its stability and reactivity, while the ester group enables further functionalization . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₂ | |
| Molecular Weight | 217.228 g/mol | |
| IUPAC Name | Ethyl 1-phenyltriazole-4-carboxylate | |
| X-ray Crystallography | N–N bond lengths: ~1.32–1.46 Å |
The compound’s planar triazole ring facilitates π-π stacking interactions, enhancing its binding affinity to biological targets such as enzymes and receptors .
Synthesis Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely employed synthesis route involves CuAAC, where an azide and alkyne react in the presence of a copper catalyst to form the triazole ring. For ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, this typically involves:
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Azide Preparation: Phenyl azide derivatives are synthesized from aniline precursors via diazotization .
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Alkyne Component: Ethyl propiolate serves as the alkyne source, introducing the carboxylate ester group .
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Cycloaddition: Catalyzed by Cu(I) species (e.g., CuSO₄/sodium ascorbate), the reaction proceeds at room temperature, yielding the 1,4-disubstituted triazole regioselectively .
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Reactants: Phenylacetylene (1 equiv), methyl azide (1 equiv), CuSO₄·5H₂O (0.013 equiv), sodium ascorbate (0.12 equiv).
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Conditions: Stirred in DMSO/H₂O at 25°C for 24 hours.
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Yield: 80–88% after purification.
Alternative Routes
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Diazoacetate Imine Cyclization: Treatment of ethyl diazoacetate with aryl imines in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) yields triazoles via a proposed mechanism involving imine nitrogen addition to the diazo compound .
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Solvent-Free Ball Milling: A greener approach utilizes Cu/Al₂O₃ catalysts under mechanochemical conditions, avoiding solvents and reducing reaction times .
Chemical Properties and Reactivity
Stability and Degradation
The compound exhibits stability under standard laboratory conditions (25°C, inert atmosphere) but degrades under extreme pH (<2 or >12) or elevated temperatures (>100°C). Hydrolysis of the ester moiety under acidic/basic conditions yields the corresponding carboxylic acid, enabling further derivatization.
Key Reactions
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Ester Hydrolysis:
Conducted in HCl or NaOH solutions, this reaction produces 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a precursor for amide or anhydride synthesis . -
N-Alkylation:
Reaction with methyl iodide in acetonitrile introduces methyl groups at the triazole’s N-3 position, forming triazolium salts for coordination chemistry . -
Cross-Coupling:
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group substitutions at the 5-position, expanding structural diversity .
Applications in Medicinal Chemistry
β-Tubulin Inhibition
Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate derivatives inhibit β-tubulin polymerization by forming hydrogen bonds with residues in the colchicine-binding site. This disrupts microtubule assembly, inducing apoptosis in cancer cells .
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Triazole N2–H…Glu198 hydrogen bond.
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Phenyl ring π-stacking with Phe167.
Febuxostat Analog Modifications
The carboxylate ester serves as a bioisostere for febuxostat’s thiazole ring, enhancing solubility while retaining xanthine oxidase inhibitory activity. In vitro studies show IC₅₀ values comparable to febuxostat (∼3 nM).
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum antimicrobial effects. For example:
| Microorganism | MIC (μg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Candida albicans | 25.0 |
Mechanistically, the triazole ring disrupts fungal ergosterol biosynthesis and bacterial cell wall synthesis.
Industrial and Material Science Applications
Coordination Chemistry
Triazolium salts derived from ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate act as ligands for transition metals. For instance:
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Cu(I) Complexes: Catalyze alkyne-azide cycloadditions with turnover frequencies (TOF) >10⁴ h⁻¹ .
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Ag(I) Complexes: Exhibit luminescence properties useful in OLEDs .
Polymer Modification
Incorporating the triazole moiety into polymers enhances thermal stability (T₅% >300°C) and mechanical strength. Applications include:
Recent Research Advancements
Green Synthesis Innovations
A 2025 study demonstrated solvent-free synthesis using ball milling and Cu/Al₂O₃ catalysts, achieving 92% yield in 30 minutes . This method reduces waste and energy consumption compared to traditional routes.
Structural-Activity Relationship (SAR) Studies
Systematic modifications of the phenyl and ester groups have identified critical pharmacophores. For example:
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4-Methoxyphenyl substitution: Increases solubility by 40% without compromising activity .
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Ethyl-to-Methyl Ester Conversion: Reduces cytotoxicity by 60% in renal cell lines .
Computational Modeling
Density functional theory (DFT) calculations predict binding energies (ΔG = -9.8 kcal/mol) for β-tubulin inhibition, aligning with experimental IC₅₀ values .
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